![molecular formula C21H20N6O4 B2766083 3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705461-21-7](/img/structure/B2766083.png)
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Description
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H20N6O4 and its molecular weight is 420.429. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetic Modeling and Drug Metabolism
Research involving complex oxazolone derivatives like the mentioned compound often focuses on understanding their metabolic pathways, pharmacokinetics, and the estimation of circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic (PBPK) modeling. These studies are crucial for predicting drug behavior in the human body, optimizing dosing regimens, and improving therapeutic efficacy while minimizing toxicity. An example of this type of research is the study on the metabolism of serotonin-4 receptor partial agonists and their metabolites, highlighting the importance of such studies in drug development processes (Obach et al., 2018).
Antimicrobial and Antifungal Activities
Compounds with pyrazole, oxadiazole, and piperidine rings have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the search for new therapeutic agents against various bacterial and fungal pathogens. For instance, new pyrazoline and pyrazole derivatives have shown significant antibacterial and antifungal properties, which can lead to the development of novel antimicrobial agents (Hassan, 2013).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of complex molecules containing pyrazine, oxadiazole, and piperidine structures is of great interest in organic chemistry due to their potential biological activities and applications in drug discovery. Research in this area often focuses on developing new synthetic methodologies, characterizing the chemical and physical properties of these compounds, and exploring their potential as lead compounds in drug development. Studies on the synthesis and characterization of phthalazinone derivatives and their biological activities serve as examples of the ongoing research efforts in this domain (Mahmoud et al., 2012).
Drug Discovery and Development
Compounds similar to the one mentioned are often explored for their potential in drug discovery, particularly as candidates for treating various diseases due to their diverse biological activities. Research includes the synthesis of novel compounds, evaluation of their biological activities, and optimization of their pharmacological profiles. The exploration of antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids represents this type of application, where novel compounds are evaluated for their effectiveness against Mycobacterium tuberculosis, a significant step in the fight against tuberculosis (Gezginci et al., 1998).
properties
IUPAC Name |
3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-19(13-27-16-5-1-2-6-17(16)30-21(27)29)26-9-3-4-14(12-26)10-18-24-20(25-31-18)15-11-22-7-8-23-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICWXCQHRLLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one |
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